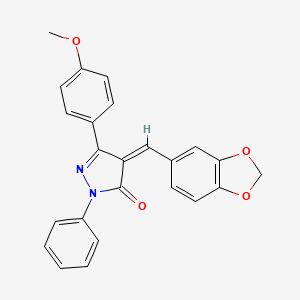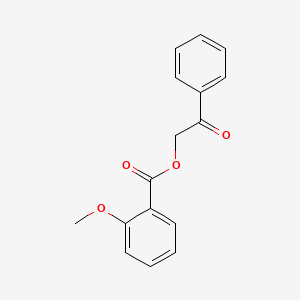amine hydrochloride](/img/structure/B5347979.png)
[3-methoxy-4-(2-phenylethoxy)benzyl](3-pyridinylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-methoxy-4-(2-phenylethoxy)benzyl](3-pyridinylmethyl)amine hydrochloride is a chemical compound that has been widely studied for its potential therapeutic applications. Also known as MPOB-Py, this compound is a selective agonist for the G protein-coupled receptor GPR139, which is primarily expressed in the brain.
Mécanisme D'action
MPOB-Py is a selective agonist for the GPR139 receptor, which is primarily expressed in the brain. Activation of this receptor has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. The exact mechanism of action of MPOB-Py is not fully understood, but it is thought to involve the modulation of these neurotransmitter systems.
Biochemical and Physiological Effects:
MPOB-Py has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the release of GABA and decrease the release of glutamate in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant-like effects. Additionally, MPOB-Py has been shown to increase dopamine release in the nucleus accumbens, which may contribute to its potential use as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPOB-Py in lab experiments is its selectivity for the GPR139 receptor. This allows for more precise targeting of this receptor and reduces the potential for off-target effects. However, one limitation of using MPOB-Py is its limited solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several potential future directions for research on MPOB-Py. One area of interest is its potential use as a treatment for addiction, given its ability to modulate dopamine release in the nucleus accumbens. Additionally, further research is needed to fully understand the mechanism of action of MPOB-Py and its potential therapeutic applications in various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of MPOB-Py involves a multi-step process that starts with the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-phenylethanol to form a Schiff base. This intermediate is then reacted with 3-pyridinemethanamine to produce MPOB-Py. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Applications De Recherche Scientifique
MPOB-Py has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential use as a treatment for anxiety and depression. Additionally, MPOB-Py has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
Propriétés
IUPAC Name |
1-[3-methoxy-4-(2-phenylethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2.ClH/c1-25-22-14-19(15-24-17-20-8-5-12-23-16-20)9-10-21(22)26-13-11-18-6-3-2-4-7-18;/h2-10,12,14,16,24H,11,13,15,17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTIBOLFZNEDFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CN=CC=C2)OCCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5347898.png)
![7-acetyl-2-methyl-4-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5347899.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5347900.png)
![2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(3-pyridinyl)-2-propen-1-one](/img/structure/B5347902.png)
![6-{2-[4-(difluoromethoxy)-3-ethoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5347909.png)
![3-hydroxy-3-[(4-hydroxypiperidin-1-yl)methyl]-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5347910.png)
![8-methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-(piperidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5347913.png)
![(1S*,3R*)-3-amino-N-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]phenyl}cyclopentanecarboxamide](/img/structure/B5347940.png)
![dimethyl 4-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5347943.png)
![N-(4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5347948.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5347955.png)


![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(3-hydroxypropyl)amino]nicotinamide](/img/structure/B5347981.png)